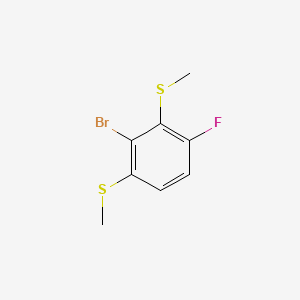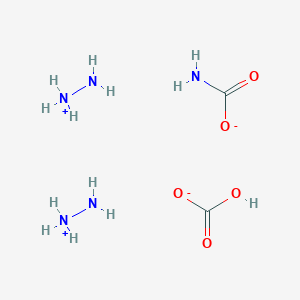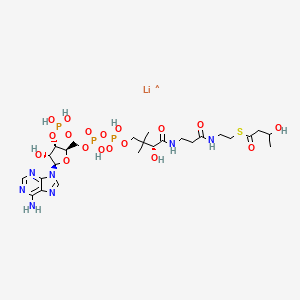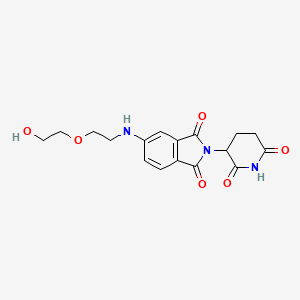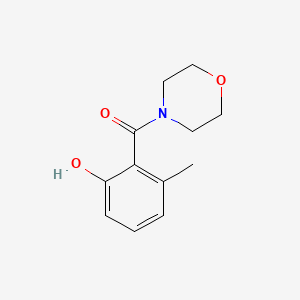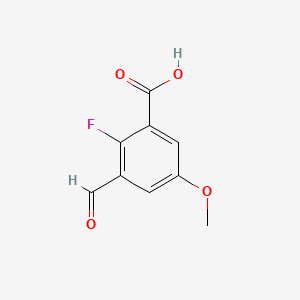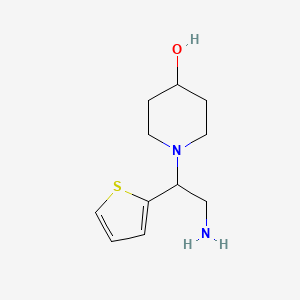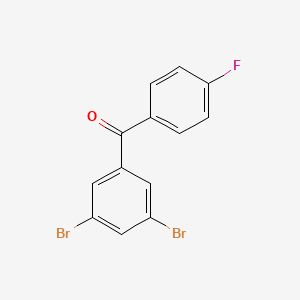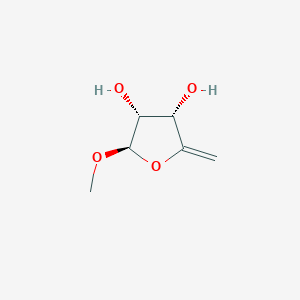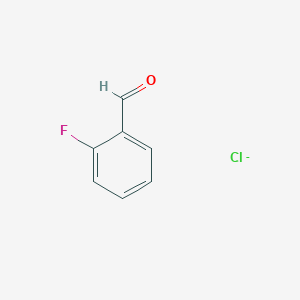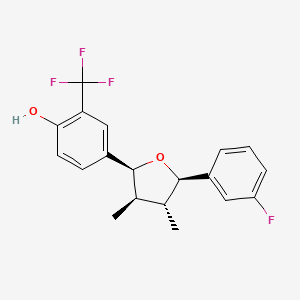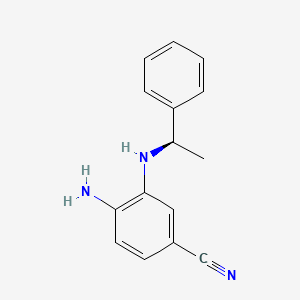
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17F2OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a difluoromethoxy-methylphenyl ring. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane typically involves the reaction of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield (2,3-Difluoro-5-methoxy-4-methylbenzaldehyde), while reduction can produce (2,3-Difluoro-5-methoxy-4-methylphenol).
Aplicaciones Científicas De Investigación
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound a useful intermediate in organic synthesis. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(Difluoromethyl)trimethylsilane: Similar in structure but lacks the methoxy and methyl groups.
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2,3-Difluoro-5-methoxy-4-methylphenyl)acetic acid: Contains an acetic acid group instead of the trimethylsilyl group.
Uniqueness
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and difluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable building block in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C11H16F2OSi |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
(2,3-difluoro-5-methoxy-4-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16F2OSi/c1-7-8(14-2)6-9(15(3,4)5)11(13)10(7)12/h6H,1-5H3 |
Clave InChI |
INTZZEMZNPYCSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1OC)[Si](C)(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


